N-[2-(Phenylselanyl)cyclohexyl]benzamide
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Overview
Description
N-[2-(Phenylselanyl)cyclohexyl]benzamide is an organic compound that features a cyclohexyl ring substituted with a phenylselanyl group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Phenylselanyl)cyclohexyl]benzamide typically involves the reaction of cyclohexylamine with phenylselenyl chloride to form the intermediate N-(2-phenylselanyl)cyclohexylamine. This intermediate is then reacted with benzoyl chloride to yield the final product, this compound. The reactions are generally carried out under anhydrous conditions to prevent hydrolysis and in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Phenylselanyl)cyclohexyl]benzamide can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding cyclohexylbenzamide.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Cyclohexylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(Phenylselanyl)cyclohexyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce phenylselanyl groups into molecules.
Biology: Studied for its potential biological activity, including antioxidant and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Mechanism of Action
The mechanism of action of N-[2-(Phenylselanyl)cyclohexyl]benzamide involves its ability to interact with biological molecules through the phenylselanyl group. This group can undergo redox reactions, which can modulate the oxidative state of cells and influence various biochemical pathways. The compound may target specific enzymes or proteins involved in oxidative stress responses, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Phenylselanyl)cyclohexylamine: An intermediate in the synthesis of N-[2-(Phenylselanyl)cyclohexyl]benzamide.
Cyclohexylbenzamide: A reduced form of the compound without the phenylselanyl group.
Phenylselanyl derivatives: Other compounds containing the phenylselanyl group, which may have similar redox properties.
Uniqueness
This compound is unique due to the presence of both the phenylselanyl group and the benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research in various fields.
Properties
CAS No. |
114290-37-8 |
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Molecular Formula |
C19H21NOSe |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
N-(2-phenylselanylcyclohexyl)benzamide |
InChI |
InChI=1S/C19H21NOSe/c21-19(15-9-3-1-4-10-15)20-17-13-7-8-14-18(17)22-16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14H2,(H,20,21) |
InChI Key |
YOWZYGGHRPSWAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
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